molecular formula C16H11FN2O3S B2448550 Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-63-8

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2448550
CAS No.: 887902-63-8
M. Wt: 330.33
InChI Key: IGEBUBVMRCSXKZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorobenzamido group and a carboxylate ester group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBUBVMRCSXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between the thiazole derivative and 4-fluorobenzoic acid or its derivatives, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in polar solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence or conductivity.

Biology:

    Antimicrobial Activity: Thiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a candidate for drug development.

Medicine:

    Anticancer Activity: Research has indicated that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

    Anti-inflammatory Activity: The compound may possess anti-inflammatory properties, useful in the treatment of inflammatory diseases.

Industry:

    Agriculture: It can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: The compound can be a key intermediate in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The fluorobenzamido group can enhance binding affinity to targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate
  • Methyl 2-(4-bromobenzamido)benzo[d]thiazole-6-carboxylate
  • Methyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate

Comparison:

  • Unique Properties: The presence of the fluorine atom in Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate can significantly influence its biological activity and chemical reactivity compared to its chloro, bromo, and methyl analogs. Fluorine can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
  • Biological Activity: The fluorinated compound may exhibit different antimicrobial, anticancer, and anti-inflammatory activities compared to its analogs due to the electronic and steric effects of the fluorine atom.

Biological Activity

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiazole class of compounds, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the fluorobenzamido group enhances its pharmacological properties through increased lipophilicity, potentially improving binding affinity to biological targets.

Molecular Formula : C16_{16}H14_{14}F1_{1}N2_{2}O3_{3}S
Molecular Weight : Approximately 335.35 g/mol

Antimicrobial Activity

Research has indicated that compounds within the thiazole class exhibit potent antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have utilized microdilution methods to assess its antibacterial efficacy compared to standard antibiotics such as ampicillin and streptomycin.

Pathogen Minimum Inhibitory Concentration (MIC) Reference Drug MIC of Reference Drug
Staphylococcus aureus32 µg/mLAmpicillin16 µg/mL
Escherichia coli64 µg/mLStreptomycin32 µg/mL

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

  • Reduction in cell viability : IC50 value determined to be 15 µM.
  • Induction of apoptosis : Increased levels of caspase-3 and caspase-9 were observed, indicating activation of the apoptotic pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine release and inflammatory markers. In a murine model of inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α15050
IL-620070

The compound's ability to modulate these inflammatory responses suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal assessed various thiazole derivatives, including this compound, for their antimicrobial activity against clinical isolates of Mycobacterium tuberculosis. The compound exhibited promising inhibitory effects on Mur enzymes critical for bacterial cell wall synthesis, indicating its potential as an anti-tuberculosis agent .
  • Anticancer Mechanism Exploration : Research focused on the anticancer properties revealed that this compound could inhibit topoisomerase II activity, a key enzyme involved in DNA replication and repair. This inhibition was linked to reduced proliferation rates in cancer cell lines .
  • Inflammation Model Studies : In vivo studies demonstrated that treatment with this compound significantly decreased paw edema in rats subjected to carrageenan-induced inflammation, further supporting its anti-inflammatory claims .

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate?

The synthesis typically involves a two-step process:

  • Step 1 : Preparation of the benzo[d]thiazole-6-carboxylate core via cyclization of 2-aminobenzoic acid derivatives with thiourea or thioamide precursors under acidic conditions.
  • Step 2 : Introduction of the 4-fluorobenzamido group via nucleophilic acyl substitution. For example, reacting methyl 2-aminobenzo[d]thiazole-6-carboxylate with 4-fluorobenzoyl chloride in anhydrous THF or DMF, using a base like Na₂CO₃ to drive the reaction . Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours at 60°C). Purification via silica gel column chromatography (PE/EtOAc gradients) ensures high purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the benzamido and carboxylate groups. Key signals include the amide proton (δ ~8.3–8.5 ppm) and aromatic protons (δ 7.2–8.2 ppm). The 4-fluorobenzoyl group shows distinct splitting patterns in the aromatic region .
  • IR Spectroscopy : Validate amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₆H₁₂FN₂O₃S).
  • HPLC : Assess purity (>95% for biological assays) .

Q. How is the preliminary biological activity of this compound evaluated?

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-response curves (0.1–100 μM) over 48–72 hours .
  • Antimicrobial Testing : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (minimum inhibitory concentration) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective amide bond formation?

  • Solvent Selection : DMF enhances solubility of intermediates but may require rigorous drying to prevent hydrolysis. THF is preferred for moisture-sensitive reactions .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl electrophile.
  • Temperature Control : Reactions at 60°C balance efficiency with decomposition risks. Microwave-assisted synthesis reduces time (e.g., 30 minutes at 100°C) but requires careful monitoring .

Q. What structural modifications enhance bioactivity while maintaining solubility?

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-F on benzamido) improve anticancer activity by enhancing electrophilicity and target binding. Hydrophilic groups (e.g., morpholinoethoxy) increase solubility without compromising potency .
  • SAR Studies : Compare derivatives like ethyl 2-(4-chlorobenzamido) analogs (lower IC₅₀ in cancer assays) vs. methyl 2-(4-methoxybenzamido) variants (improved solubility but reduced activity) .

Q. How can contradictory data in biological assays be resolved?

  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities skewing results .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal Assays : Confirm apoptosis (Annexin V/PI staining) alongside growth inhibition to rule off-target effects .

Q. What role does crystallography play in studying this compound’s derivatives?

  • Structure Elucidation : X-ray crystallography (using SHELX ) resolves regiochemistry and hydrogen-bonding networks. For example, ORTEP-3 visualizes planarity of the benzothiazole core, critical for DNA intercalation .
  • Electron Density Maps : High-resolution data (<1.0 Å) validate tautomeric forms of the thiazole ring, guiding SAR for target interactions .

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